[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 4-position, and a nitro group at the 6-position on one of the benzene rings. These functional groups impart unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- typically involves multi-step organic reactions. One common method is the nitration of 4-methylbiphenyl, followed by hydroxylation. The nitration process involves treating 4-methylbiphenyl with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position. The hydroxylation step can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of [1,1-Biphenyl]-3-one,4-methyl-6-nitro-.
Reduction: Formation of [1,1-Biphenyl]-3-ol,4-methyl-6-amino-.
Substitution: Formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1-Biphenyl]-3-ol,4-methyl-: Lacks the nitro group, resulting in different chemical and biological properties.
[1,1-Biphenyl]-3-ol,4-nitro-: Lacks the methyl group, affecting its reactivity and applications.
[1,1-Biphenyl]-4-methyl-6-nitro-:
Uniqueness
The presence of all three functional groups (hydroxyl, methyl, and nitro) in [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- imparts unique properties that make it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other biphenyl derivatives .
Eigenschaften
Molekularformel |
C13H11NO3 |
---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-methyl-4-nitro-5-phenylphenol |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(14(16)17)11(8-13(9)15)10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI-Schlüssel |
WKSBMNORPKPVAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.